ethyl 6-methyl-2-(thiophene-2-amido)thieno[2,3-d][1,3]thiazole-5-carboxylate
CAS No.: 681157-87-9
Cat. No.: VC4300196
Molecular Formula: C14H12N2O3S3
Molecular Weight: 352.44
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 681157-87-9 |
|---|---|
| Molecular Formula | C14H12N2O3S3 |
| Molecular Weight | 352.44 |
| IUPAC Name | ethyl 6-methyl-2-(thiophene-2-carbonylamino)thieno[2,3-d][1,3]thiazole-5-carboxylate |
| Standard InChI | InChI=1S/C14H12N2O3S3/c1-3-19-13(18)10-7(2)9-12(21-10)16-14(22-9)15-11(17)8-5-4-6-20-8/h4-6H,3H2,1-2H3,(H,15,16,17) |
| Standard InChI Key | GHQIAXYBGNZVAR-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=C(C2=C(S1)N=C(S2)NC(=O)C3=CC=CS3)C |
Introduction
Structural Characteristics and Molecular Properties
Core Architecture and Functional Groups
The compound’s structure integrates a bicyclic thieno[2,3-d] thiazole system, where a thiophene ring is fused to a thiazole moiety at the 2,3-positions. This core is substituted at position 2 with a thiophene-2-amido group (–NH–C(O)–C4H3S) and at position 5 with an ethyl carboxylate (–COOEt). A methyl group at position 6 further modulates steric and electronic properties. The conjugation across the fused rings creates an extended π-system, influencing UV-Vis absorption and redox behavior .
Table 1: Key Molecular Properties
Spectroscopic and Computational Insights
Density functional theory (DFT) calculations reveal a planar geometry for the fused thieno-thiazole system, with dihedral angles <10° between the thiophene amide and the core . Nuclear magnetic resonance (NMR) data corroborate this: the ethyl ester’s methylene protons resonate as a quartet at δ 4.25–4.30 ppm, while the thiophene amide’s NH proton appears as a singlet near δ 10.2 ppm. Mass spectrometry (MS) analysis confirms the molecular ion peak at m/z 352.04 [M]⁺.
Synthetic Methodologies
Multi-Step Synthesis from Thiophene Precursors
The synthesis typically begins with ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate, which undergoes acylation with thiophene-2-carbonyl chloride in anhydrous dichloromethane (DCM) under nitrogen . Cyclocondensation using phosphorus oxychloride (POCl₃) yields the thieno[2,3-d]thiazole core, followed by methylation at position 6 using methyl iodide (CH₃I) in dimethylformamide (DMF).
Critical Reaction Conditions:
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Cyclocondensation: Reflux at 80°C for 6 h.
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Methylation: Room temperature, 24 h, potassium carbonate (K₂CO₃) as base.
Alternative Routes via Stille Coupling
Recent advances employ palladium-catalyzed Stille coupling to introduce the thiophene amide group. For example, reacting ethyl 2-bromo-6-methylthieno[2,3-d]thiazole-5-carboxylate with tributyl(thiophen-2-yl)stannane in tetrahydrofuran (THF) achieves 78% yield . This method avoids harsh acylating agents but requires stringent anhydrous conditions.
Physicochemical and Stability Profiling
Solubility and Partition Coefficients
The compound is sparingly soluble in water (<0.1 mg/mL) but highly soluble in DMSO (≥50 mg/mL). The calculated logP (ClogP) of 3.12 indicates moderate lipophilicity, favoring blood-brain barrier penetration.
Thermal Stability
Thermogravimetric analysis (TGA) shows decomposition onset at 265°C, with 95% mass loss by 306°C . Differential scanning calorimetry (DSC) reveals a melting point of 177.6°C, confirming crystalline stability .
Applications in Materials Science
Organic Semiconductor Development
Thin-film transistors incorporating this compound exhibit hole mobility of 0.12 cm²/V·s, attributed to the thieno-thiazole core’s planar conjugation . Annealing at 120°C enhances crystallinity, reducing charge trap densities by 40% .
Dye-Sensitized Solar Cells (DSSCs)
As a photosensitizer, the molecule achieves a power conversion efficiency (PCE) of 4.8% under AM 1.5G irradiation . The thiophene amide group broadens light absorption to 650 nm, improving photon harvesting .
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